1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine
CAS No.:
Cat. No.: VC18110407
Molecular Formula: C11H12F3N3O
Molecular Weight: 259.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F3N3O |
|---|---|
| Molecular Weight | 259.23 g/mol |
| IUPAC Name | 1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine |
| Standard InChI | InChI=1S/C11H12F3N3O/c12-11(13,14)9-1-3-10(4-2-9)16-5-7-17(15-18)8-6-16/h1-4H,5-8H2 |
| Standard InChI Key | YNNNTEMDCIRZGS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)N=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecule consists of a piperazine ring (a six-membered diamine) substituted at the 4-position with a nitroso (-N=O) group and a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group (-CF₃) is para to the piperazine linkage, creating a sterically hindered yet electronically polarized structure. X-ray crystallography of analogous piperazine derivatives reveals chair conformations for the heterocyclic ring, with torsional adjustments minimizing steric clashes between substituents . The nitroso group adopts a planar configuration, facilitating resonance stabilization and potential coordination with metal ions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂F₃N₃O | |
| Molecular Weight | 259.23 g/mol | |
| Boiling Point | Not Reported | — |
| Melting Point | 380–381 K (crude product) | |
| Solubility | Moderate in organic solvents |
Spectral Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR spectra show distinct signals for the piperazine protons (δ 2.5–3.5 ppm) and aromatic protons from the trifluoromethylphenyl group (δ 7.0–7.5 ppm). The nitroso group’s influence is evident in deshielded neighboring protons.
-
¹³C NMR confirms the presence of the CF₃ group (q, J = 256 Hz) and the nitroso-bearing carbon (δ ~150 ppm) .
Infrared Spectroscopy (IR):
Strong absorption bands at ~1,520 cm⁻¹ (N=O stretch) and ~1,350 cm⁻¹ (C-F stretch) are diagnostic .
Mass Spectrometry:
Electron ionization (EI-MS) fragments reveal a molecular ion peak at m/z 259.23, with characteristic losses of NO (30 Da) and CF₃ (69 Da) .
Synthesis and Structural Elucidation
Synthetic Routes
Two primary methods dominate the synthesis of 1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine:
-
Nitrobenzene Reduction Pathway:
Piperazine reacts with 4-(trifluoromethyl)nitrobenzene in ethanol under reflux, followed by reduction with sodium borohydride (NaBH₄) or tin(II) chloride (SnCl₂). This method yields the nitroso derivative via in situ generation of a hydroxylamine intermediate . -
Isocyanate Condensation Route:
Piperazine reacts with 4-(trifluoromethyl)phenyl isocyanate in acetonitrile, followed by treatment with hydroxylamine hydrochloride. This one-pot procedure avoids isolation of intermediates and achieves yields >90% .
Crystallographic Insights
Single-crystal X-ray diffraction of related piperazine carbothioamides (e.g., N-ethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide) reveals chair conformations for the piperazine ring and torsional angles of ~135° between aromatic and heterocyclic planes . Intramolecular hydrogen bonds (N-H···S, 2.51 Å) stabilize the structure, while van der Waals interactions dominate crystal packing .
| Target | Mechanism | Potential Application |
|---|---|---|
| Serotonin receptors | Partial agonism | Antidepressants |
| Nitric oxide synthase | NO donation | Cardiovascular drugs |
| Bacterial topoisomerase | Enzyme inhibition | Antibacterials |
Recent Advances and Future Directions
Solubility Enhancement
Co-crystallization with cyclodextrins or ionic liquids improves aqueous solubility, facilitating drug formulation .
Catalytic Applications
The nitroso group’s redox activity enables use in asymmetric catalysis. For example, palladium complexes of this compound catalyze Suzuki-Miyaura couplings with enantiomeric excess >90% .
Computational Modeling
Density functional theory (DFT) studies predict strong binding affinity (ΔG = -8.2 kcal/mol) for the 5-HT₂A serotonin receptor, guiding rational drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume